3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene: is an organic compound with a complex aromatic structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features additional methyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of phenanthrene, followed by methylation at specific positions on the aromatic ring. Common reagents used in these reactions include sulfuric acid, methyl iodide, and aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: Its ability to undergo various chemical modifications allows researchers to design and synthesize new drugs with specific biological activities .
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This compound can form stable intermediates, such as benzenonium ions, which can undergo further reactions to yield various products .
Comparison with Similar Compounds
Phenanthrene: The parent compound, lacking the methyl and sulfonyl groups.
3,6-Dimethylphenanthrene: Similar structure but without the sulfonyl group.
9-(4-Methylbenzene-1-sulfonyl)phenanthrene: Similar structure but without the additional methyl groups
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
647864-48-0 |
---|---|
Molecular Formula |
C23H20O2S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3,6-dimethyl-9-(4-methylphenyl)sulfonylphenanthrene |
InChI |
InChI=1S/C23H20O2S/c1-15-5-9-19(10-6-15)26(24,25)23-14-18-8-4-16(2)12-21(18)22-13-17(3)7-11-20(22)23/h4-14H,1-3H3 |
InChI Key |
ONIFBKBKCUMXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.